Bunamiodyl

Description

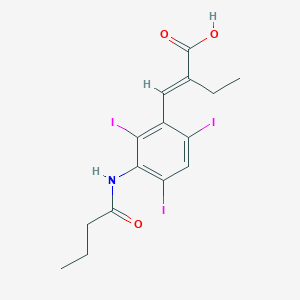

Structure

3D Structure

Propriétés

Numéro CAS |

1233-53-0 |

|---|---|

Formule moléculaire |

C15H16I3NO3 |

Poids moléculaire |

639.01 g/mol |

Nom IUPAC |

(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid |

InChI |

InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22)/b8-6+ |

Clé InChI |

CWRBDUIQDIHWJZ-SOFGYWHQSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |

SMILES isomérique |

CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)O)I)I |

SMILES canonique |

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |

Autres numéros CAS |

1233-53-0 |

Numéros CAS associés |

1923-76-8 (hydrochloride salt) |

Synonymes |

uniodyl buniodyl sodium salt |

Origine du produit |

United States |

Historical Context and Research Evolution of Bunamiodyl

Early Academic Investigations of Bunamiodyl as a Diagnostic Agent

Early academic investigations identified Bunamiodyl as a cholecystographic agent, primarily employed for the visualization of the biliary tract europa.eumedscape.com. It was among the iodinated compounds that served as early urographic agents bu.edu. Research in the mid-20th century explored its utility in medical imaging, with studies, such as one from 1960, examining the duration of increased serum iodine concentration following its ingestion nih.gov. Despite initial clinical approval, based on the testing methodologies available at the time, widespread clinical use revealed severe limitations researchgate.net. Bunamiodyl was found to induce acute renal failure, characterized by diffuse tubular necrosis observed during post-mortem examinations, leading to fatalities in some cases at doses ranging from 4.5 to 22.0 grams annualreviews.org. Consequently, Bunamiodyl was withdrawn from the Canadian, US, and UK markets in 1963 due to its nephrotoxicity drugbank.com.

Evolution of Research on Iodinated Contrast Media and Bunamiodyl's Place

The development of radiopaque diagnostic agents commenced shortly after the discovery of X-rays in 1895, driven by the need to visualize soft tissues annualreviews.orgtexilajournal.com. The introduction of tetraiodophenolphthalein marked a significant step, as it was one of the first agents whose diagnostic utility depended on its systemic disposal by the body after absorption annualreviews.org. This was followed by the emergence of water-soluble iodinated organic contrast agents, such as Uroselectan A® in 1929 jcpres.com.

Bunamiodyl was part of a generation of iodinated contrast media, alongside compounds like iodipamide (B1672019) and iotroxate, designed for biliary system clearance europa.eu. These agents typically incorporated an iodinated benzene (B151609) ring structure, delivering three iodine atoms per molecule to enhance X-ray attenuation car.ca. However, many of these early agents, including Bunamiodyl, were subsequently withdrawn from the market due to issues such as nephrotoxicity or insufficient demand europa.eu. This period spurred a critical evolution in contrast media research, shifting focus towards developing agents with improved safety profiles, notably through the reduction of osmolality, leading to the development of low osmolar (LOCM) and iso-osmolar contrast media (IOCM) to minimize adverse effects and enhance patient comfort car.ca.

Shifts in Academic Focus Post-Withdrawal: Re-evaluation of Biological Interactions and Metabolism

The withdrawal of Bunamiodyl due to its severe nephrotoxicity highlighted the critical need for a deeper understanding of drug-body interactions and metabolism drugbank.comresearchgate.net. Post-withdrawal academic focus shifted towards elucidating the precise biological interactions and metabolic pathways that contributed to its toxicity. Research indicated that Bunamiodyl could cause unconjugated hyperbilirubinemia, a condition that typically resolved within 48 hours of discontinuing the drug, suggesting interactions with bilirubin (B190676) conjugation or transport mechanisms in the liver medscape.com.

The case of Bunamiodyl underscored the broader importance of drug metabolism studies, which are fundamental to predicting drug efficacy, safety, and potential side effects igminresearch.com. These studies investigate enzymatic pathways involved in the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds igminresearch.com. The nephrotoxicity observed with Bunamiodyl also emphasized the limitations of in vitro testing prevalent at the time of its initial approval, catalyzing the impetus for developing more accurate and predictive in vitro models for assessing renal xenobiotic exposure researchgate.net. The understanding of pharmacokinetic drug-drug interactions (DDIs), where one drug alters the ADME of another, also gained prominence, as such interactions can lead to significant changes in plasma concentrations or the formation of toxic metabolites mdpi.com.

Unaddressed Research Questions in Bunamiodyl's Profile for Contemporary Chemical and Pharmaceutical Sciences

Despite its historical significance, Bunamiodyl's complete biological profile still presents unaddressed research questions for contemporary chemical and pharmaceutical sciences, particularly concerning the precise mechanisms underlying its toxicity and metabolism.

Detailed Mechanisms of Nephrotoxicity: While diffuse tubular necrosis was identified, the specific molecular targets and pathways leading to Bunamiodyl-induced renal injury remain an area where modern toxicogenomics and proteomics could provide granular insights. Understanding how Bunamiodyl interacted with renal transport proteins or cellular organelles, leading to damage, could inform future drug design.

Biliary Clearance and Transporter Interactions: The clearance of biliary contrast agents, including those historically like Bunamiodyl, is still considered poorly understood europa.eu. Contemporary research could re-evaluate Bunamiodyl's interaction with specific liver transporters (e.g., OATP, MRPs) using advanced in vitro and in silico models, to fully characterize its hepatic uptake, metabolism, and excretion, and how these processes might have contributed to its systemic effects or the observed hyperbilirubinemia.

Metabolic Pathways and Metabolite Identification: A comprehensive mapping of Bunamiodyl's metabolic pathways, including the identification of all its metabolites and their individual biological activities or toxicities, could be pursued with modern analytical chemistry techniques. This would provide a complete picture of its biotransformation within the body.

Structure-Activity Relationship (SAR) for Toxicity: Leveraging computational chemistry and high-throughput screening, contemporary studies could re-examine the structure-activity relationships of Bunamiodyl and its analogs to pinpoint the structural features responsible for its nephrotoxicity, distinguishing them from those necessary for its contrast properties. This could guide the design of safer iodinated contrast agents.

These areas represent opportunities for contemporary chemical and pharmaceutical sciences to derive further mechanistic understanding from Bunamiodyl's historical data, contributing to safer drug development practices.

Chemical Synthesis and Derivatization Research of Bunamiodyl and Analogues

Synthetic Methodologies for Bunamiodyl's Core Structure

The synthesis of the Bunamiodyl core, 3-(3-Butyramido-2,4,6-triiodophenyl)-2-ethylacrylic acid, is a multi-step process that requires precise control over the introduction of key functional groups onto the aromatic ring and the formation of the acrylic acid side chain.

Strategies for Introducing Iodinated Aromatic Systems

The radiopaque property of Bunamiodyl is conferred by the three iodine atoms on its benzene (B151609) ring. acs.org The synthesis of this tri-iodinated aromatic nucleus is a cornerstone of its production. All iodinated radiocontrast agents are derivatives of benzoic acid, and their synthesis often involves electrophilic aromatic substitution. nih.gov

Several methods are employed for the iodination of aromatic compounds in the synthesis of contrast agents. osi.lv A common feature of these agents is a triiodinated aromatic nucleus which provides the enhanced contrast effect. osi.lv

Common Iodination Strategies:

| Strategy | Reagents and Conditions | Advantages | Challenges |

| Direct Electrophilic Iodination | Iodine monochloride (ICl) in hydrochloric acid; N-Iodosuccinimide (NIS) with catalysts. | Direct introduction of iodine. | Can lead to mixtures of isomers and requires strong oxidizing conditions. cardiff.ac.ukamanote.com |

| Sandmeyer-type Reaction | Sequential diazotization of an aromatic amine (e.g., with NaNO₂) followed by reaction with an iodine source (e.g., KI). | Good for introducing iodine at specific positions, avoiding isomer mixtures. cardiff.ac.uk | Involves the generation of potentially unstable diazonium salts. |

| Electrochemical Iodination | Anodic formation of I+ ions from an iodine source (e.g., I₂ or alkali metal iodides). | Can be performed under milder conditions and avoids corrosive reagents. osi.lv | Requires specialized electrochemical equipment. |

A key intermediate in the synthesis of many iodinated contrast agents, including structures related to Bunamiodyl, is 3-amino-2,4,6-triiodobenzoic acid. Its synthesis can be achieved through the iodination of 3-aminobenzoic acid using reagents like iodine and iodic acid.

Approaches for Carboxylic Acid and Acylamino Moieties

The synthesis of Bunamiodyl requires the introduction of both a carboxylic acid group, as part of the acrylic acid side chain, and an acylamino (butyramido) group. A crucial precursor that incorporates both the tri-iodinated ring and an amino group is 3-(3-amino-2,4,6-triiodophenyl)propionic acid.

The introduction of the acylamino group is typically achieved through the acylation of an amino group on the tri-iodinated phenyl ring. This reaction generally involves treating the amino-substituted intermediate with an acylating agent, such as butyryl chloride or butyric anhydride, often in the presence of a base to neutralize the acid byproduct.

The formation of the acrylic acid moiety is more complex. One potential synthetic route involves the Knoevenagel condensation. This reaction condenses an aldehyde with a compound containing an active methylene (B1212753) group, such as an ester of a carboxylic acid, in the presence of a basic catalyst. For Bunamiodyl, this could involve the condensation of a 3-butyramido-2,4,6-triiodobenzaldehyde with a suitable ethyl-substituted active methylene compound, followed by hydrolysis to yield the carboxylic acid.

Exploration of Novel Bunamiodyl Derivatives via Synthetic Modifications

The development of novel Bunamiodyl derivatives is driven by the aim to improve its properties as a radiocontrast agent. Synthetic modifications can be strategically employed to enhance efficacy, alter pharmacokinetic properties, or reduce potential side effects.

Design Principles for Modifying Cinnamic Acid Structures

Cinnamic acid and its derivatives serve as versatile scaffolds in medicinal chemistry due to their synthetic accessibility and diverse biological activities. The core structure, consisting of a benzene ring, an alkene double bond, and an acrylic acid group, allows for modifications at multiple sites. osi.lv

Key Modification Sites and Their Potential Impact:

| Modification Site | Potential Modifications | Potential Impact on Properties |

| Aromatic Ring | Introduction of various substituents (e.g., hydroxyl, methoxy, alkyl groups). | Can influence solubility, protein binding, and metabolic stability. |

| Acrylic Acid Moiety | Esterification, amidation, or replacement with bioisosteres like 1,2,4-oxadiazole. | Alters polarity, absorption, and excretion characteristics. |

| Alkene Double Bond | Altering the stereochemistry (cis/trans) or saturation. | Can affect the overall shape of the molecule and its interaction with biological targets. |

While much of the research on modifying cinnamic acid structures has focused on applications like anticancer or antimicrobial agents, the fundamental principles can be extrapolated to the design of new radiocontrast agents. For instance, modifying the substituents on the phenyl ring or the nature of the carboxylic acid group could influence the agent's solubility and its pathway of elimination from the body.

Stereoselective Synthesis of Bunamiodyl Analogues

Bunamiodyl possesses a chiral center at the carbon atom of the acrylic acid moiety that is substituted with an ethyl group. While Bunamiodyl is typically used as a racemic mixture, the synthesis of single enantiomers of its analogues could offer insights into the stereospecific interactions with biological systems.

The stereoselective synthesis of α-substituted acrylic acids is a well-established field in organic chemistry. Asymmetric hydrogenation is a powerful technique for this purpose. This method utilizes chiral transition-metal catalysts, such as those based on ruthenium or rhodium, to selectively add hydrogen to one face of the double bond in a prochiral acrylic acid derivative. This can lead to the formation of one enantiomer in high excess. For example, chiral catalysts like RuPHOX–Ru can be used for the asymmetric hydrogenation of various α-substituted acrylic acids, yielding chiral α-substituted propanoic acids with high enantiomeric purity. acs.org

Another approach to stereoselective synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed.

While specific examples of the stereoselective synthesis of Bunamiodyl itself are not prominent in the literature, these established methodologies for creating chiral centers in similar molecules provide a clear roadmap for the synthesis of enantiomerically pure Bunamiodyl analogues for research purposes.

Impurity Profiling and Control in Bunamiodyl Synthesis

Ensuring the purity of active pharmaceutical ingredients (APIs) like Bunamiodyl is of paramount importance. Impurity profiling involves the identification, quantification, and characterization of impurities that may be present in the final product. These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.

In the synthesis of iodinated contrast agents, potential impurities can include compounds with an incorrect number of iodine atoms (e.g., di-iodinated or tetra-iodinated species) or positional isomers. The presence of chlorine-containing side-products can also be a concern if iodination is carried out using reagents like iodine chloride. osi.lv

The control of impurities is a critical aspect of the manufacturing process. This is achieved through careful optimization of reaction conditions, purification of intermediates at various stages, and the development of robust analytical methods to detect and quantify impurities. Techniques such as high-performance liquid chromatography (HPLC) are indispensable for separating and quantifying closely related compounds, ensuring that the final Bunamiodyl product meets the stringent purity requirements for pharmaceutical use.

Mechanistic Investigations of Bunamiodyl S Biological Interactions Preclinical and in Vitro

Hepatic Uptake and Intracellular Disposition Mechanisms (In Vitro and Animal Models)

The liver plays a primary role in the uptake and processing of various organic anions, including xenobiotics like bunamiodyl. Hepatic uptake is a complex process mediated by specific transporter systems and intracellular binding proteins. researchgate.netjci.org

Bunamiodyl's hepatic uptake involves interaction with specific liver transporter systems. Research indicates that drugs known to interfere with hepatic uptake mechanisms, such as flavaspidic acid-N-methylglucaminate and iodipamide (B1672019), compete with bunamiodyl for binding to certain cytoplasmic proteins in the liver, specifically the Z protein fraction. These proteins are considered important in the transfer of organic anions from plasma into the liver. researchgate.netjci.org

Studies in rats have demonstrated that bunamiodyl interferes with the hepatic uptake of sulfobromophthalein (B1203653) (BSP). physiology.orgjst.go.jpphysiology.orgnih.govnih.gov This interference suggests a competitive interaction for shared uptake mechanisms within the liver. BSP is a well-established diagnostic dye used to assess liver function, and its uptake into the liver is a dynamic process that precedes conjugation. physiology.orgnih.gov The observed effect of bunamiodyl on BSP uptake highlights a potential for drug-drug interactions at the level of hepatic transport. sci-hub.se

Table 1: Effect of Bunamiodyl on Hepatic Uptake of Sulfobromophthalein (BSP) in Rats

| Study Parameter | Observation | Source |

| Effect of Bunamiodyl on BSP Hepatic Uptake | Interference observed | physiology.orgjst.go.jpphysiology.orgnih.govnih.gov |

| Implication | Suggests competitive interaction for shared hepatic uptake mechanisms | sci-hub.se |

Kinetic studies using isolated hepatocytes and liver tissue slices are instrumental in characterizing the uptake mechanisms of compounds. These in vitro models allow for controlled environments to investigate the rates and capacities of transport. While specific detailed kinetic data for bunamiodyl uptake in isolated hepatocytes or tissue slices were not extensively available in the search results, such studies are generally employed to understand the saturation kinetics (Km and Vmax) and the influence of various factors on drug uptake. researchgate.netdntb.gov.uanih.govnih.govnih.govnih.gov The uptake of organic anions by isolated liver cells, as demonstrated with bromosulfophthalein, can reveal insights into carrier-mediated processes or energy-dependent binding to translocating sites. researchgate.net

Role of Specific Liver Transporter Systems in Bunamiodyl Transport

Biotransformation Pathways and Metabolite Characterization of Bunamiodyl (Preclinical and In Vitro)

Biotransformation, or drug metabolism, is the process by which the body chemically alters drugs and other xenobiotics, primarily in the liver, to facilitate their elimination. This typically involves Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. openaccessjournals.comdrugdiscoverytrends.commdpi.com

Glucuronidation is a major Phase II metabolic pathway, catalyzed by UDP-glucuronosyltransferases (UGTs). openaccessjournals.comnih.govdrughunter.comnih.gov This process involves the attachment of a glucuronic acid molecule to the drug or its Phase I metabolite, increasing its hydrophilicity and promoting excretion via bile or urine. openaccessjournals.comnih.gov While specific details on the enzymatic mechanisms and identified metabolites of bunamiodyl's glucuronide conjugation were not explicitly detailed in the provided search results, it is a common pathway for many compounds. Glucuronides are generally considered inactive and are rapidly eliminated. nih.gov The formation of glucuronides is controlled by both UGT enzyme activity and the excretion of these glucuronides by efflux transporters. nih.gov

Table 2: Key Non-Cytochrome P450 Mediated Metabolic Pathways

| Enzyme Class | Role in Metabolism | Examples of Substrates/Reactions | Source |

| UDP-Glucuronosyltransferases (UGTs) | Phase II conjugation, adds glucuronic acid | Many drugs and endogenous compounds; major pathway for elimination | openaccessjournals.comnih.govdrughunter.comnih.govbioivt.comnih.govevotec.com |

| Sulfotransferases (SULTs) | Phase II conjugation, adds sulfate (B86663) groups | Hormones, neurotransmitters, drugs | bioivt.comijpcbs.com |

| Aldehyde Oxidase (AO) & Xanthine Oxidoreductase (XO) | Phase I oxidation | Various drug compounds | bioivt.comnih.govevotec.com |

| Flavin-Containing Monooxygenases (FMOs) | Phase I oxidation of nucleophilic nitrogen, sulfur, and phosphorus compounds | Antihistamines, antipsychotics | mdpi.combioivt.comijpcbs.comevotec.com |

| Hydrolases (e.g., Carboxylesterases) | Hydrolysis reactions | Prodrugs with ester moieties | bioivt.comnih.govevotec.com |

Prediction and Characterization of Reactive Metabolites and Their Formation Pathways

The metabolic fate of pharmaceutical compounds is a critical area of investigation, particularly concerning the potential formation of reactive metabolites that can interact with biological macromolecules. Bunamiodyl, a former biliary contrast agent, has been subject to such mechanistic inquiries, especially regarding its transformation into potentially reactive species.

In Silico Prediction of Dehalogenation and Quinone-Imine Formation

While bunamiodyl was not initially known to produce reactive metabolites, advanced in silico modeling techniques have predicted its metabolic transformation into such species. Specifically, computational models suggest that bunamiodyl undergoes dehalogenation followed by the formation of an ortho or para quinone-imine nih.govresearchgate.net. Quinone species, including quinone-imines, are recognized as electrophilic Michael acceptors characterized by their high reactivity nih.govxenosite.org. These reactive metabolites are typically generated through metabolic oxidation processes catalyzed by enzymes such as cytochromes P450 and peroxidases nih.govxenosite.org. The ability of these models to predict such transformations provides a testable hypothesis regarding potential mechanisms of molecular interaction nih.gov. Dehalogenation and the formation of quinone/imine/methide species are recognized types of Phase I metabolism nih.gov.

Formation of Electrophilic Species via Metabolic Oxidation

Metabolic oxidation plays a pivotal role in the bioactivation of xenobiotics, including drugs, leading to the generation of reactive electrophilic species nih.gov. The formation of quinones, a major class of reactive metabolites, is a direct result of metabolic oxidation, primarily mediated by cytochromes P450 and peroxidases nih.gov. These electrophilic species possess the capacity to disturb cellular homeostasis through both covalent and non-covalent interactions with biological macromolecules, such as proteins and DNA nih.govevotec.com. Phase I metabolism encompasses a range of oxidative reactions that can lead to the formation of such reactive and electrophilic products nih.govlibretexts.org.

Comparative Pharmacodynamic Studies (In Vitro and Animal Models)

Comparative pharmacodynamic studies are essential for understanding the relative efficacy and interaction profiles of compounds within a therapeutic class. Bunamiodyl has been evaluated against other biliary contrast agents and for its impact on endogenous biochemical pathways.

In Vitro Comparative Analysis with Other Biliary Contrast Agents

Comparative clinical trials have provided insights into the pharmacodynamic characteristics of bunamiodyl (marketed as Orabilex) relative to other established biliary contrast agents, such as iopanoic acid (Telepaque) oup.comnih.gov. Studies indicated that bunamiodyl, when administered at higher doses (e.g., 4.5 g), resulted in improved visualization of the biliary system and was associated with fewer reported side effects compared to iopanoic acid at a 3 g dose oup.comannualreviews.org. Furthermore, bunamiodyl was noted to leave no residues in the bowel oup.comannualreviews.org. In broader comparisons among biliary contrast agents, tyropanoate sodium (4.5 g) demonstrated comparable gallbladder visualization performance to iopanoic acid (3 g), with a lower incidence of side effects (24.3% for tyropanoate sodium versus 48.7% for iopanoic acid) nih.gov. Tyropanoate sodium itself was developed as a modification of iopanoic acid, aiming to reduce toxicity nih.gov.

Table 1: Comparative Pharmacodynamic Observations of Biliary Contrast Agents

| Contrast Agent | Visualization Quality (Comparative) | Bowel Residues (Comparative) | Side Effects (Comparative Incidence) |

| Bunamiodyl | Better than Iopanoic Acid oup.comannualreviews.org | None oup.comannualreviews.org | Fewer than Iopanoic Acid oup.comannualreviews.org |

| Iopanoic Acid | Reference Standard oup.comannualreviews.org | Present annualreviews.org | Higher than Bunamiodyl oup.comannualreviews.org |

| Tyropanoate Sodium | Comparable to Iopanoic Acid nih.gov | Not specified | Fewer than Iopanoic Acid nih.gov |

Evaluation of Interactions with Endogenous Biochemical Pathways (e.g., bilirubin (B190676) metabolism)

Bunamiodyl has been shown to interact with endogenous biochemical pathways, particularly affecting bilirubin metabolism. Research indicates that bunamiodyl can inhibit the uptake of bilirubin by hepatocytes medscape.commedscape.com. This inhibition contributes to unconjugated hyperbilirubinemia medscape.commedscape.com. The mechanism involves competition for shared organic anion transporting polypeptide (OATP) transporters, which are responsible for the hepatic uptake of unconjugated bilirubin eclinpath.com. Beyond bilirubin, bunamiodyl has also been observed to affect the hepatic uptake of other compounds, such as sulfobromophthalein, in animal models nih.gov.

Table 2: Bunamiodyl's Interaction with Bilirubin Metabolism

| Interaction Type | Effect on Bilirubin Metabolism | Consequence | Mechanism |

| Hepatic Uptake | Inhibition of bilirubin uptake medscape.commedscape.com | Unconjugated hyperbilirubinemia medscape.commedscape.com | Competition for OATP transporters eclinpath.com |

| Other Hepatic Uptake | Affects sulfobromophthalein uptake nih.gov | Not specified | Interference with hepatic uptake mechanisms nih.gov |

Preclinical Research Methodologies and Animal Models for Bunamiodyl Investigation

Principles of Experimental Design in Preclinical Studies of Chemical Compounds

Effective experimental design is paramount in preclinical studies of chemical compounds to generate robust and interpretable data. This involves careful planning to minimize variability and ensure that observed effects can be confidently attributed to the compound under investigation.

Hypothesis-driven research forms the cornerstone of scientific inquiry, involving the formulation of testable statements that offer potential explanations for observed phenomena solubilityofthings.com. For a compound like Bunamiodyl, whose historical use as a contrast agent and known interaction with liver transporters is documented researchgate.netnewbooks-services.de, hypotheses would be meticulously crafted based on its chemical structure and preliminary observations. For instance, initial in vitro screening might reveal that Bunamiodyl is metabolized by specific cytochrome P450 enzymes or transported by particular organic anion transporters. This observation would lead to a hypothesis, such as: "Bunamiodyl's hepatobiliary clearance is primarily mediated by organic anion transporting polypeptide (OATP) family members and subsequently metabolized by Phase II enzymes in the liver." Such a hypothesis would then guide the design of specific experiments to test its validity, for example, by using cell lines overexpressing relevant transporters or metabolic enzymes. The systematic approach of questioning observations and formulating testable hypotheses is crucial for exploring new avenues of research and understanding a compound's behavior within biological systems solubilityofthings.comlabxchange.org.

Random Sampling: Animals are randomly assigned to experimental groups to ensure that each subject has an equal chance of being in any group, thereby reducing systematic differences between groups sfn.org.

Blinding: Investigators and/or data analysts are blinded to the treatment allocations, preventing conscious or unconscious bias from influencing experimental execution or data interpretation sfn.orgtrilogywriting.com. For example, when assessing the concentration of Bunamiodyl or its metabolites in tissue samples, the analyst would be unaware of which samples came from treated or control animals.

Inclusion of Controls: Appropriate positive and negative controls are essential to validate the experimental system and ensure that the observed effects are specific to Bunamiodyl sfn.org.

Pre-specification of Data Analysis Plans: Finalizing and making data analysis plans publicly available before data collection begins limits selective reporting and ensures transparency nih.gov.

Detailed Experimental Protocols: Comprehensive and explicit experimental protocols are crucial, allowing other researchers to precisely replicate the experiments and verify findings nih.gov.

These measures collectively contribute to the rigor and transparency necessary for generating reliable and reproducible data in preclinical investigations of chemical compounds.

Selection and Justification of Animal Models for Bunamiodyl Research

For Bunamiodyl, rodent models would be employed to:

Metabolism Characterization: Identify and quantify its metabolites in various biological matrices (e.g., urine, feces, bile, tissues) fda.govresearchgate.netnih.gov. This would involve techniques such as high-pressure liquid chromatography-mass spectrometry (HPLC-MS) to elucidate metabolic pathways.

Disposition Studies: Determine its tissue distribution, half-life, and routes of excretion fda.govresearchgate.netnih.gov. For instance, studies might track the levels of Bunamiodyl and its metabolites in organs like the liver, kidney, and adipose tissue over time.

Pharmacokinetic Profiling: Establish basic pharmacokinetic parameters that describe how the compound moves through the body fda.gov.

Studies are typically conducted in both sexes of young adult animals of the same species and strain used for other preclinical assessments, such as toxicity tests, to ensure consistency and relevance of data fda.gov.

Non-rodent models, commonly including dogs, and sometimes non-human primates (NHPs) or minipigs, are incorporated into preclinical assessments to provide comparative data and to identify potential species-specific differences in the metabolism and disposition of chemical compounds abpi.org.ukaltasciences.comnih.govfda.gov. This comparative approach is crucial because physiological and biochemical differences between rodents and humans can lead to variations in drug responses nih.govnih.gov.

Given Bunamiodyl's established role as a liver transporter substrate researchgate.net, comparative studies in non-rodent models would be particularly insightful. These studies would aim to:

Assess Conservation of Transport Pathways: Determine if the specific liver transporters (e.g., OATPs, MRP2) involved in Bunamiodyl's uptake and efflux in rodents are similarly expressed and functional in non-rodent species that more closely mimic human physiology researchgate.netaltasciences.com.

Identify Species-Specific Metabolism: Uncover any unique metabolic pathways or rates of metabolism in non-rodents that might differ from those observed in rodent models. This helps in understanding potential interspecies variability in its hepatobiliary clearance fda.govresearchgate.net.

Improve Human Predictability: Provide a more comprehensive understanding of Bunamiodyl's in vivo behavior, enhancing the predictability of its disposition and potential effects in humans nih.govnih.gov. The selection of the non-rodent species is often scientifically justified based on similarities in metabolism to humans altasciences.com.

In Vitro-In Vivo Translation of Mechanistic Findings

The translation of mechanistic findings from in vitro studies to in vivo animal models and ultimately to human clinical outcomes is a critical yet challenging aspect of preclinical research biointron.comsygnaturediscovery.com. In vitro experiments, typically conducted in controlled laboratory environments using isolated cells, tissues, or biochemical assays, offer advantages such as cost-effectiveness, high throughput, and the ability to investigate specific molecular targets sygnaturediscovery.com.

For Bunamiodyl, in vitro studies would provide fundamental mechanistic insights:

Metabolic Stability and Enzyme Identification: Using liver microsomes or hepatocytes, researchers can determine the rate of Bunamiodyl's metabolism and identify the specific enzymes (e.g., cytochrome P450s, UDP-glucuronosyltransferases) responsible for its biotransformation fda.govljmu.ac.uk.

Transporter Interactions: Cell lines engineered to express specific liver transporters (e.g., OATP1B1, OATP1B3, MRP2, NTCP) can be used to characterize Bunamiodyl's interaction as a substrate or inhibitor of these transporters, which is particularly relevant given its known status as a liver transporter substrate researchgate.net.

Plasma Protein Binding: In vitro assays can determine the extent to which Bunamiodyl binds to plasma proteins, influencing its free concentration and distribution in vivo fda.gov.

The challenge lies in translating these isolated findings to the complex physiological environment of a living organism, where numerous biological processes interact biointron.com. For Bunamiodyl, this translation would involve:

Predicting In Vivo Disposition: Integrating in vitro metabolic parameters (e.g., enzyme reaction rates, plasma protein binding) into physiologically based pharmacokinetic (PBPK) models to predict Bunamiodyl's disposition in whole animals fda.govmdpi.com. These models incorporate anatomical, biochemical, and physiological features of specific tissues.

Bridging the Gap: The ultimate goal is to ensure that the promising results from in vitro assays translate effectively to in vivo animal models, maximizing the prediction of future success in later-stage clinical trials sygnaturediscovery.commdpi.com. This iterative process refines the understanding of Bunamiodyl's behavior, ensuring that only compounds with a favorable in vitro-in vivo translation profile proceed to more resource-intensive animal studies.

Ethical Considerations in Animal Research on Bunamiodyl (as a historical compound)

The period during which Bunamiodyl was developed and subsequently withdrawn (1950s-1960s) represents a pivotal time in the evolution of ethical considerations in animal research. While animal experimentation had been conducted for centuries, the mid-20th century saw increasing scrutiny and calls for more stringent regulations, often prompted by drug-related tragedies.

Ethical Landscape of the Era

In the 1950s and early 1960s, the ethical framework governing animal research was less formalized and globally harmonized than it is today. While a general understanding of humane treatment existed, comprehensive guidelines, institutional review boards (such as IACUCs in the US), and the widespread adoption of principles like the "3Rs" (Replacement, Reduction, Refinement) were still in their nascent stages or not yet universally implemented. The focus was largely on the scientific utility of animal models for understanding human diseases and exploring treatments.

Impact of Drug Tragedies

The withdrawal of Bunamiodyl due to nephropathy in 1963 occurred in close temporal proximity to other significant drug tragedies, most notably the thalidomide (B1683933) disaster (late 1950s to early 1960s). fbresearch.orgprijatelji-zivotinja.hr Thalidomide, a sedative, caused severe birth defects despite appearing safe in preclinical animal tests, largely due to species-specific differences in its teratogenic effects. fbresearch.orgprijatelji-zivotinja.hr These events collectively highlighted critical shortcomings in the existing preclinical testing paradigms and spurred a global re-evaluation of drug safety regulations.

The public outcry and scientific revelations surrounding these incidents led to:

Increased Regulatory Scrutiny: Governments and regulatory bodies, such as the U.S. Food and Drug Administration (FDA), began to mandate more rigorous preclinical testing to demonstrate both the safety and effectiveness of new drugs. prijatelji-zivotinja.hr

Emphasis on Predictive Value: There was a growing recognition that animal models, while indispensable, had limitations in predicting human responses, necessitating a more cautious approach and the development of more relevant models.

Emergence of Formal Ethical Guidelines: The tragedies contributed to the development of more formal ethical guidelines for animal research, emphasizing the responsibility of researchers to ensure animal welfare and the scientific justification for animal use.

The case of Bunamiodyl, with its clear link to kidney toxicity leading to withdrawal, served as a stark reminder of the potential for unforeseen adverse effects even after preclinical testing. While the specific ethical discussions surrounding Bunamiodyl's preclinical studies are not widely documented, its withdrawal undoubtedly contributed to the broader historical shift towards more rigorous and ethically conscious preclinical drug development practices that began to take shape in the latter half of the 20th century. This historical context underscores the ongoing efforts to refine animal models and explore alternative methodologies to enhance predictivity and minimize animal use in research.

Analytical and Bioanalytical Methodologies for Bunamiodyl Research

Development and Validation of Analytical Techniques for Bunamiodyl and its Metabolites

The development and validation of analytical techniques are fundamental for accurate and reliable research on Bunamiodyl and its metabolic products. These techniques ensure the precise measurement and characterization of the compounds in various matrices.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely employed for separating Bunamiodyl from complex mixtures and for resolving its various metabolites. HPLC is particularly suitable for analyzing non-volatile, polar, and thermally unstable compounds, making it valuable for drug analysis, including active pharmaceutical ingredients and metabolites labmanager.com. It uses a liquid mobile phase and a solid stationary phase, separating components based on differences in polarity, size, or affinity labmanager.com. Common HPLC detectors include UV-Vis, fluorescence, and refractive index detectors, with mass spectrometry (MS) being a powerful hyphenated technique labmanager.combitesizebio.comnih.gov.

GC, on the other hand, is effective for volatile and thermally stable compounds, where separation occurs in the gas phase based on volatility and interaction with the stationary phase labmanager.comdrawellanalytical.com. Detection in GC often involves Flame Ionization Detection (FID) or Mass Spectrometry (MS) drawellanalytical.com. The choice between HPLC and GC depends on the physical and chemical properties of Bunamiodyl and its metabolites, as well as the sample matrix labmanager.comdrawellanalytical.com. For instance, if Bunamiodyl or its metabolites are volatile or can be derivatized to become volatile, GC might be considered. However, for less volatile or thermally labile forms, HPLC is generally preferred drawellanalytical.com.

Table 1: Comparison of HPLC and GC for Compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Sample Type | Non-volatile, polar, thermally unstable, high-molecular-weight compounds labmanager.com | Volatile, thermally stable, low-molecular-weight compounds labmanager.combitesizebio.comdrawellanalytical.com |

| Mobile Phase | Liquid (solvents, mixtures, gradients) labmanager.combitesizebio.com | Inert gas (carrier gas) labmanager.combitesizebio.com |

| Separation Basis | Polarity, solubility, size, affinity, interactions with stationary phase labmanager.comdrawellanalytical.com | Boiling points, volatility, interactions with stationary phase labmanager.combitesizebio.comdrawellanalytical.com |

| Detectors | UV-Vis, Fluorescence, Refractive Index, Mass Spectrometry (MS) labmanager.combitesizebio.comnih.gov | Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD), MS bitesizebio.comdrawellanalytical.com |

| Sample Prep | May be involved, but generally more straightforward for aqueous/biological samples labmanager.comdrawellanalytical.com | Often requires derivatization to increase volatility drawellanalytical.com |

| Sensitivity | Can achieve low detection limits, typically ppm to low ppb drawellanalytical.com | High sensitivity, often ppb range for volatile analytes drawellanalytical.com |

Spectroscopic methods are crucial for the structural elucidation and characterization of Bunamiodyl and its metabolites. Ultraviolet-Visible (UV-Vis) spectroscopy is commonly used to measure absorbance and concentration of analytes, particularly those that absorb light, such as aromatic compounds bitesizebio.comspectroscopyonline.com. Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting characteristic vibrational modes spectroscopyonline.comscribd.comresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, offers detailed insights into the molecular structure and conformational aspects of compounds by analyzing the interaction of nuclear spins with an external magnetic field spectroscopyonline.comscribd.comresearchgate.net. These techniques, often used in combination, allow for the confirmation of electronic structure and intermolecular interactions researchgate.net.

Mass Spectrometry-Based Approaches for Qualitative and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool in bioanalysis for both qualitative and quantitative analysis of pharmaceutically relevant molecules, including Bunamiodyl and its metabolites researchgate.netnih.gov. LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) combine the separation power of chromatography with the high sensitivity and specificity of MS, enabling the identification and quantification of compounds in complex biological matrices bitesizebio.comresearchgate.netmdpi.com. MS provides information on the mass-to-charge ratio of ions, which is critical for identifying compounds and their fragments bitesizebio.com. Advanced MS techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry, further enhance the ability to characterize and quantify molecules researchgate.netnih.gov.

Untargeted metabolomics, often performed using MS-based analytical techniques, aims to comprehensively profile the entire metabolome within a biological sample, providing a broad overview of metabolic changes thermofisher.comnih.govevotec.com. This approach is particularly valuable for discovering novel metabolites and pathways without prior bias, which is essential when studying the metabolism of a compound like Bunamiodyl, where all potential metabolites may not be known evotec.com.

In an untargeted metabolomics workflow, metabolites are separated by chromatographic techniques (e.g., GC-MS, LC-MS) and then detected by mass spectrometry thermofisher.com. This allows for the identification of statistically significant variations in metabolite profiles between different sample sets, such as those exposed to Bunamiodyl versus controls thermofisher.com. The high sensitivity and dynamic range of modern MS instruments are crucial for covering a wide breadth of metabolites with diverse physicochemical properties thermofisher.comnih.gov. Untargeted metabolomics can offer insights into the complex biochemical activities influenced by a compound and facilitate the identification of unexpected metabolic shifts evotec.com.

Isotope labeling strategies, often used in conjunction with mass spectrometry or NMR spectroscopy, are powerful tools for tracing metabolic pathways and understanding the fate of compounds in biological systems silantes.comnih.govukisotope.com. By introducing Bunamiodyl or its precursors labeled with stable isotopes (e.g., 13C, 15N, 2H), researchers can track their incorporation, distribution, and transformation within cellular processes silantes.comnih.govukisotope.com.

Stable isotope tracers allow for the distinction of flux contributions from different metabolic pathways based on specific labeling patterns detectable by MS or NMR nih.gov. Isotope dilution mass spectrometry (IDMS) is a highly accurate and sensitive method for quantifying molecules, as it allows for the simultaneous detection of both the "heavy" (isotope-enriched) and "light" (native) forms of the same compound ukisotope.com. This approach can provide valuable insights into the metabolic fate of Bunamiodyl, including the identification of specific metabolic transformations and the quantification of metabolite turnover nih.govukisotope.com.

Development of In Vitro Assays for Studying Biological Interactions

In vitro assays are essential for investigating the biological interactions of Bunamiodyl at a cellular or molecular level, providing controlled environments to study specific mechanisms without the complexities of a whole organism. These assays can involve incubating the compound with liver microsomes or hepatocytes to assess metabolic stability and predict in vivo behavior, including its degradation rate and potential for drug-drug interactions nuvisan.com. Quantification in these assays is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry, which can also facilitate metabolite identification nuvisan.com.

Beyond metabolic stability, in vitro assays can be developed to study how Bunamiodyl interacts with specific enzymes, receptors, or cellular pathways. For instance, studies have explored the interaction of Bunamiodyl with hepatic cytoplasmic protein fractions jci.orgbu.edu. Such assays provide critical data for understanding the compound's mechanism of action and its effects on biological processes.

Q & A

Q. How can researchers ensure ethical compliance when studying Bunamiodyl’s teratogenic risks in preclinical models?

- Methodological Approach : Follow ARRIVE 2.0 guidelines for animal studies, including justification of species choice and humane endpoints. Obtain approval from institutional animal care committees (IACUC) and document compliance with 3R principles (Replacement, Reduction, Refinement) .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.